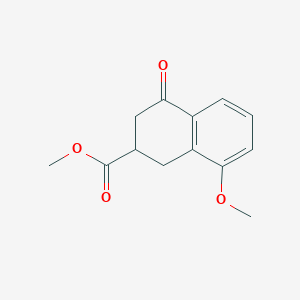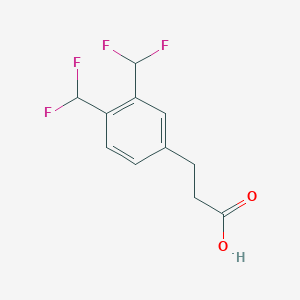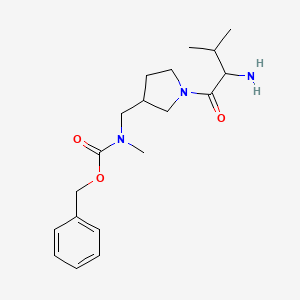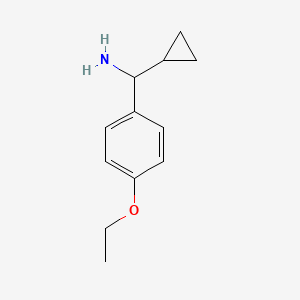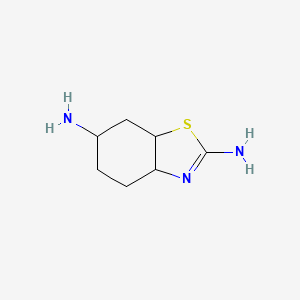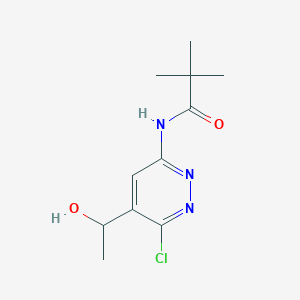![molecular formula C44H48FeP2 B14784354 Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)
Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- is a sophisticated chiral phosphine ligand developed for advanced catalytic applications in asymmetric synthesis. This compound is part of the Walphos family of ligands and plays a crucial role in enhancing the performance of transition metal catalysts in various reactions, notably in asymmetric catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- involves the reaction of ferrocene with bis(bicyclo[2.2.1]hept-2-yl)phosphine and diphenylphosphino phenyl groups under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: The phosphine ligands can participate in substitution reactions with other ligands or metal centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and other phosphines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted ferrocenes and phosphine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to enhance the selectivity and efficiency of catalytic reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying electron transfer processes.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The compound exerts its effects by forming stable complexes with transition metals, thereby facilitating precise control over the stereochemistry of the resulting products. The molecular targets include metal centers in catalytic systems, and the pathways involved are primarily related to asymmetric hydrogenation and cross-coupling reactions .
相似化合物的比较
Similar Compounds
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)-, (2S)-: Another chiral phosphine ligand with similar applications in asymmetric synthesis.
Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-: A closely related compound with slight variations in the phosphine ligands.
Uniqueness
The uniqueness of Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- lies in its ability to form highly stable and selective complexes with transition metals, making it a valuable ligand in asymmetric catalysis. Its structure incorporates unique features that enable it to enhance the performance of metal catalysts, offering improvements in both yield and selectivity .
属性
分子式 |
C44H48FeP2 |
|---|---|
分子量 |
694.6 g/mol |
IUPAC 名称 |
bis(2-bicyclo[2.2.1]heptanyl)-[1-[5-(2-diphenylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/q2*-1;+2 |
InChI 键 |
RDGYBXJBPSJRKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C[C-]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH-]1C=CC=C1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)

![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)

![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
